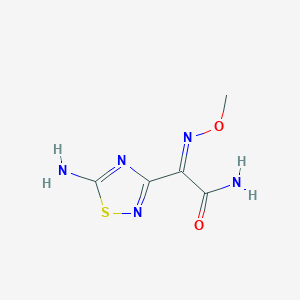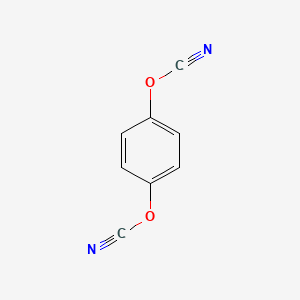
1,4-Dicyanatobenzene
Descripción general
Descripción
1,4-Dicyanatobenzene (DCB) is an organic compound that is widely used in the field of materials science and engineering. It is a white crystalline powder that is soluble in organic solvents such as acetone, chloroform, and benzene. DCB is a versatile compound that has been used in the synthesis of various polymers, resins, and composites.
Aplicaciones Científicas De Investigación
Lossen Rearrangement Reaction
Research explored the synthesis of 1,4-diisocyanatobenzene through a green and non-toxic route, utilizing bio-based starting materials. This process involved the Lossen rearrangement reaction and is significant for the production of industrially important chemicals like isocyanates and amines (Sanaallah, 2016).
Luminescent Materials
Another study focused on the synthesis of novel luminescent materials using 1,4-dithienyl-2,5-divinylbenzenes, which underwent oxidative photocyclization to form bent anthradithiophenes. This research contributes to the development of new materials with potential applications in optoelectronics and photonics (Pietrangelo, MacLachlan, Wolf, & Patrick, 2007).
Catholyte Materials for Batteries
1,4-Dimethoxybenzene derivatives, related to 1,4-dicyanatobenzene, were studied for their use as catholytes in non-aqueous redox flow batteries. Modifications in the molecular structure, such as incorporating bicyclic substitutions, led to improved solubility and chemical stability of the catholyte molecule in the charged state (Zhang et al., 2017).
Photoinduced Electron-Transfer Reactions
Research on substituted 1,4-dicyanobenzenes revealed their application as electron-accepting photosensitizers. The study found that the efficiency of photosensitized reactions is significantly influenced by the substituents of 1,4-dicyanobenzene (Osoda, Pannecoucke, & Narasaka, 1995).
Direcciones Futuras
: Hanke, U. M., Wacker, L., Haghipour, N., Schmidt, M. W. I., Eglinton, T. I., & McIntyre, C. P. (2017). Comprehensive radiocarbon analysis of benzene polycarboxylic acids (BPCAs) derived from pyrogenic carbon in environmental samples. Radiocarbon, 59(4), 1103-1116. DOI: 10.1017/RDC.2017.44
: Bird, M. I., Wurster, C. M., de Paula Silva, P. H., Paul, N. A., & de Nys, R. (2015). Algal biochar: effects and applications. GCB Bioenergy, 7(1), 127-144. DOI: 10.1111/gcbb.12186
: Sigma-Aldrich. (2024). 1,4-Dicyanobenzene. Product Information
Propiedades
IUPAC Name |
(4-cyanatophenyl) cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-5-11-7-1-2-8(4-3-7)12-6-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGZCSAPOLLKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC#N)OC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309378 | |
| Record name | C,C′-1,4-Phenylene dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dicyanatobenzene | |
CAS RN |
1129-80-2 | |
| Record name | C,C′-1,4-Phenylene dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C,C′-1,4-Phenylene dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



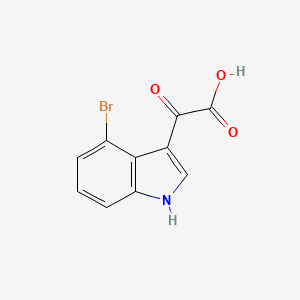
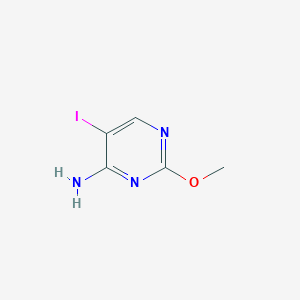
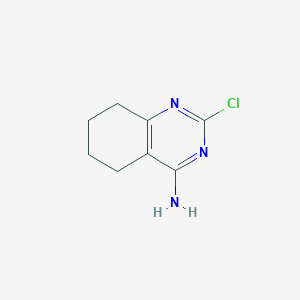
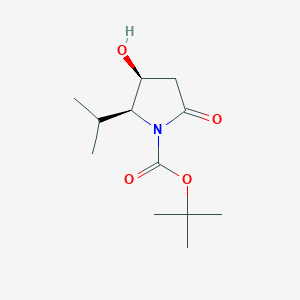
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)
![Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-](/img/structure/B3213810.png)
![4-[1-(1H-imidazol-1-yl)ethyl]-Benzonitrile](/img/structure/B3213818.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)-](/img/structure/B3213833.png)
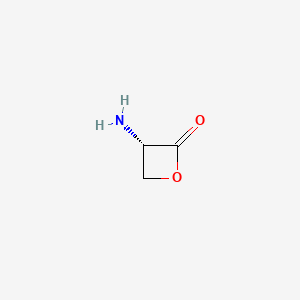
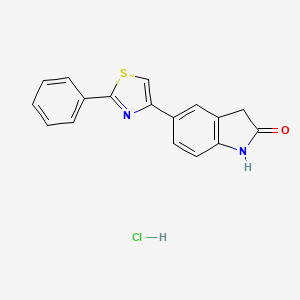
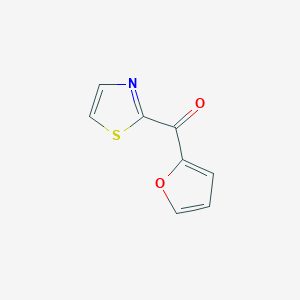
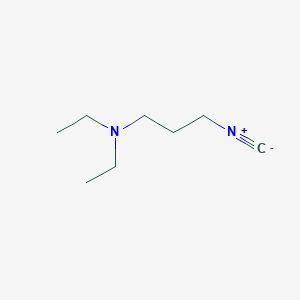
![1-(1-Adamantyl)-3-[4-(methanesulfonamido)cyclohexyl]urea](/img/structure/B3213887.png)
